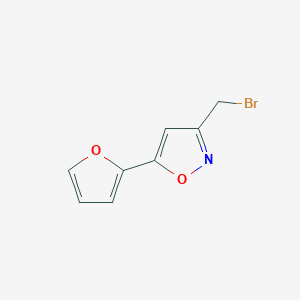![molecular formula C7H6BrN3 B1443739 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1228450-58-5](/img/structure/B1443739.png)
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Übersicht
Beschreibung
“2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine” is a chemical compound with the CAS Number: 1228450-58-5 . It has a molecular weight of 212.05 . This compound is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings .
Synthesis Analysis
Pyrrolopyrazine derivatives, including “2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine” includes a pyrrole ring and a pyrazine ring, which are common in nitrogen-containing heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine” include a molecular weight of 212.05 .Wissenschaftliche Forschungsanwendungen
Pyrrolopyrazine Derivatives
Specific Scientific Field
The field of Medicinal Chemistry is particularly interested in pyrrolopyrazine derivatives .
Comprehensive and Detailed Summary of the Application
Pyrrolopyrazine derivatives, including “2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine”, are nitrogen-containing heterocycles that have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Detailed Description of the Methods of Application or Experimental Procedures
Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For example, a copper-free Sonogashira coupling and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .
Thorough Summary of the Results or Outcomes Obtained
According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition . However, studies show that the action mechanisms of pyrrolopyrazine derivatives are not clearly recognized .
Antimicrobial Activity
Pyrrolopyrazine derivatives have shown significant antimicrobial activity . They have been found to be effective against a variety of bacterial and fungal strains .
Anti-Inflammatory Activity
These compounds have also demonstrated anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activity . This suggests they could be used in the development of new antiviral therapies .
Antioxidant Activity
These compounds have shown antioxidant activity . This means they could potentially be used in the treatment of diseases caused by oxidative stress .
Antitumor Activity
Pyrrolopyrazine derivatives have demonstrated antitumor activity . This suggests they could be used in the development of new cancer therapies .
Kinase Inhibitory Activity
These compounds have shown kinase inhibitory activity . This makes them potential candidates for the development of new kinase inhibitors, which are important in the treatment of various diseases .
Safety And Hazards
Zukünftige Richtungen
The pyrrolopyrazine structure, including “2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine”, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Eigenschaften
IUPAC Name |
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-5-7(10-4)9-3-6(8)11-5/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYLZUNWOJNSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxymethyl-3-isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443657.png)
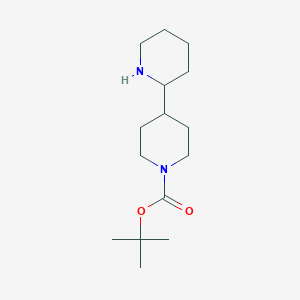
![6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester](/img/structure/B1443659.png)
![2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1443660.png)

![7-Boc-2,7-diazabicyclo[4.2.0]octane](/img/structure/B1443662.png)
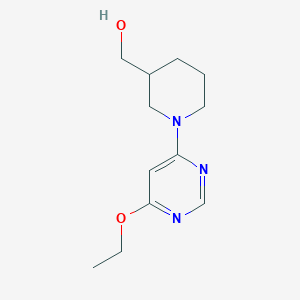
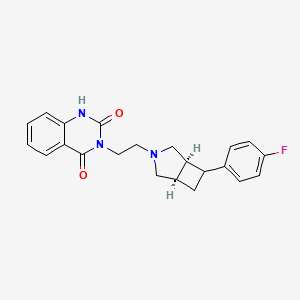
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B1443669.png)
![Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate](/img/structure/B1443670.png)
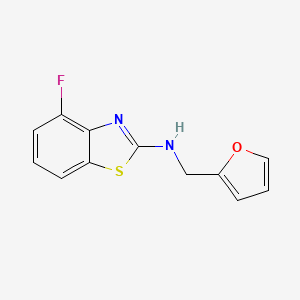
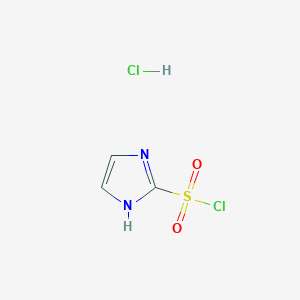
![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B1443676.png)
